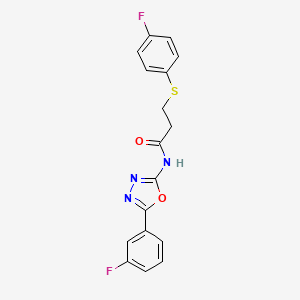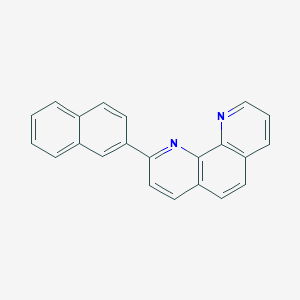![molecular formula C24H18BrN3O B14125958 2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a bromophenyl group, and a methylphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be synthesized by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the carbohydrazide derivative with 4-methylbenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets in the cell. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
2-(4-BROMOPHENYL)QUINOLINE-4-CARBOHYDRAZIDE: Lacks the methylphenyl group, which may affect its biological activity.
2-(4-METHYLPHENYL)QUINOLINE-4-CARBOHYDRAZIDE: Lacks the bromophenyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
The presence of both the bromophenyl and methylphenyl groups in 2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE makes it unique compared to its analogs. These groups can significantly impact the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C24H18BrN3O |
|---|---|
分子量 |
444.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18BrN3O/c1-16-6-8-17(9-7-16)15-26-28-24(29)21-14-23(18-10-12-19(25)13-11-18)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15- |
InChIキー |
CRGLUNQCBWUDBW-YSMPRRRNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)
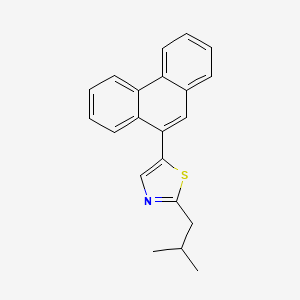

![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14125921.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
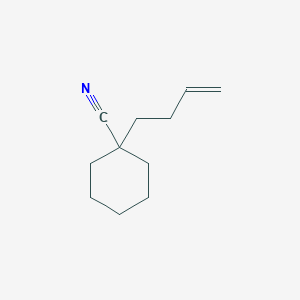
![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)

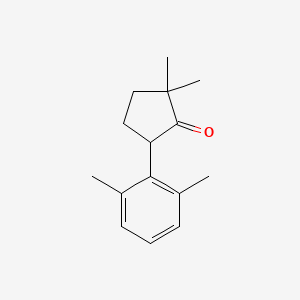
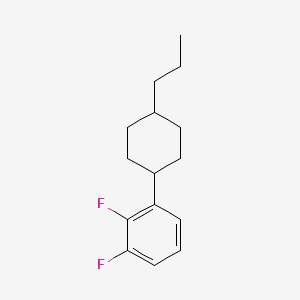
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)
